molecular formula C18H18Cl2N2O3S B4973493 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide

Cat. No.: B4973493
M. Wt: 413.3 g/mol
InChI Key: XOPGURHUEMPZRZ-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide is a complex organic compound that features a benzenesulfonyl group, a dichlorophenyl group, and an amino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 2,4-dichlorobenzylamine to form the benzenesulfonyl-2,4-dichlorobenzylamine intermediate. This intermediate is then reacted with N-prop-2-enylacetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect is modulation of biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide
  • 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide

Uniqueness

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide is unique due to its specific structural features, such as the prop-2-enyl group, which may confer distinct reactivity and biological activity compared to similar compounds. The presence of the dichlorophenyl group also enhances its potential interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-8-9-15(19)11-17(14)20)26(24,25)16-6-4-3-5-7-16/h2-9,11H,1,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPGURHUEMPZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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